1,2,3-Propanetriol, 1,2-diformate
Description
1,2,3-Propanetriol, 1,2-diformate (theoretical molecular formula: C₅H₆O₅, molecular weight: 146 g/mol) is a glycerol derivative esterified with two formic acid groups at the 1- and 2-positions. While direct experimental data for this compound are sparse in the provided evidence, its properties can be inferred from analogous glycerol esters. Formate esters are generally more reactive than larger esters (e.g., acetate or laurate) due to the smaller size and higher electrophilicity of the formyl group .
Properties
IUPAC Name |
(2-formyloxy-3-hydroxypropyl) formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-5(10-4-8)2-9-3-7/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGWFMXEJIJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)OC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908165 | |
| Record name | 3-Hydroxypropane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-38-5 | |
| Record name | 2,3-Diformylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7312X5VZ6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Biochemical Applications
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Fermentation Processes :
- Research indicates that 1,2,3-Propanetriol, 1,2-diformate can be utilized in fermentation processes to enhance glycerol production. In specific engineered strains of Saccharomyces cerevisiae, the addition of formate (derived from the compound) has been shown to increase glycerol yields significantly .
- A study demonstrated that engineered strains could consume up to 70% of added formate, resulting in glycerol production rates of approximately 0.3 mol/mol glucose .
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Metabolic Engineering :
- The compound is involved in metabolic pathways where it serves as a substrate for various microorganisms. For instance, Escherichia coli has been engineered to convert glycerol to succinate with formate as a byproduct . This metabolic engineering approach highlights the potential for producing valuable biochemicals from renewable resources.
Energy Production
- Electrochemical Reactions :
- Recent advancements in electrochemical technologies have leveraged glycerol-based compounds for energy production. Specifically, nickel-molybdenum nitride nanoplate electrocatalysts have been employed for the electro-oxidation of glycerol to produce formate and hydrogen . The high Faradaic efficiencies reported (up to 95% for formate production) suggest that such processes could contribute to renewable energy systems .
- Continuous electrochemical reactors utilizing CO conversion processes have also been assessed for their performance in producing formic acid and its derivatives from glycerol and other substrates .
Material Science
- Polymer Synthesis :
- The compound can serve as an intermediate in the synthesis of polyols used in producing polyurethanes and other polymers. Its diformate structure allows for potential reactivity in polymerization reactions, making it a candidate for developing new materials with tailored properties.
Case Studies
Comparison with Similar Compounds
Table 1: Key Properties of Glycerol Derivatives
Key Observations:
Molecular Weight and Reactivity :
- Formate esters (e.g., 1,2-diformate) have lower molecular weights and higher volatility compared to acetate or laurate derivatives. The smaller size of formate groups may enhance hydrolysis rates, releasing formic acid under acidic conditions .
- Nitrate esters (e.g., glycerol 1-nitrate) exhibit higher reactivity due to the instability of the nitro group, making them suitable for pharmaceutical or explosive applications .
Physical State :
- Larger esters like glycerol dilaurate (MW 456.7) are solids at room temperature, whereas formate and acetate derivatives remain liquids due to weaker intermolecular forces .
Applications :
- Diformate : Likely used as a solvent or intermediate in organic synthesis.
- Diacetate : Industrial plasticizer and food additive .
- Dilaurate : Emulsifier in cosmetics due to its hydrophobicity .
- Nitrate derivatives : Critical in cardiovascular drugs (e.g., nitroglycerin) and propellants .
Research Findings and Data Gaps
- Synthetic Methods : Glycerol esters are typically synthesized via acid-catalyzed esterification. For example, glycerol 1,2-diacetate is produced by reacting glycerol with acetic acid . Similar methods would apply to diformate synthesis.
- Thermodynamic Data : Glycerol 1-nitrate has well-documented thermochemical properties (e.g., enthalpy of formation: -370 kJ/mol), but analogous data for diformate are lacking .
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the reaction of allyl alcohol (CH₂=CHCH₂OH) with hydrogen peroxide (H₂O₂) and excess formic acid (HCOOH) in a molar ratio of approximately 1:1:9–15. The mixture is maintained at 40–50°C for 90 minutes to ensure complete conversion. Key steps include:
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Epoxidation : Hydrogen peroxide oxidizes the double bond in allyl alcohol, forming glycidol (an epoxide).
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Ring-Opening Esterification : Formic acid reacts with the epoxide, leading to the addition of formate groups at positions 1 and 2 of the glycerol backbone.
Critical parameters for minimizing side reactions (e.g., over-formylation or triformate formation) include:
Purification and Isolation
After the reaction, the mixture contains glycerol monoformate, 1,2-diformate, and residual formic acid. Separation is achieved through fractional distillation:
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Fractionator Conditions :
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Azeotropic Distillation : Isopropyl ether is used to dehydrate recovered formic acid, which is recycled into subsequent batches.
Direct Esterification of Glycerol
An alternative approach involves the direct esterification of glycerol with formic acid, though this method requires careful control to achieve regioselectivity for the 1,2-diformate isomer.
Challenges and Limitations
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Regioselectivity : Glycerol’s three hydroxyl groups necessitate protective group strategies or kinetic control to favor 1,2-diformate over 1,3 or 1,2,3-trisubstituted products.
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Purification : Separation of isomers requires advanced chromatographic techniques, increasing production costs.
Process Optimization and Scalability
The allyl alcohol-based method described in the patent offers scalability, with key optimizations including:
Recycling of Reagents
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Formic Acid Recovery : Azeotropic distillation with isopropyl ether concentrates formic acid to >90%, enabling reuse in subsequent batches.
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Methanol Utilization : In the alcoholysis step, methanol reacts with glycerol formates to produce methyl formate, which is hydrolyzed back to methanol and formic acid for recycling.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1,2,3-Propanetriol, 1,2-diformate with high purity in laboratory settings?
- Methodological Answer : Controlled esterification of glycerol with formic acid under acidic catalysis (e.g., sulfuric acid) at 60–80°C yields 1,2-diformate. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from mono- and tri-substituted byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity >95% .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural analysis : Use H and C NMR to confirm esterification at the 1,2-positions. For example, formate protons appear as singlets at δ 8.1–8.3 ppm, while glycerol backbone signals split into distinct multiplet patterns .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., onset ~150°C for related esters), while thermogravimetric analysis (TGA) quantifies mass loss under heating .
Q. What solvent systems are optimal for studying the solubility of this compound in aqueous and non-polar media?
- Methodological Answer : The compound exhibits limited water solubility due to its hydrophobic ester groups. Use binary solvent systems (e.g., ethanol/water or DMSO/hexane) to enhance solubility. Experimental data for analogous glycerol esters (e.g., diacetates) show logP values of ~-0.6 to 0.2, guiding solvent selection for partitioning studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and empirical data on the compound’s solubility and reactivity?
- Methodological Answer : Validate molecular dynamics (MD) simulations with experimental measurements (e.g., isothermal titration calorimetry or UV-Vis spectroscopy). For instance, discrepancies in solubility parameters for glycerol esters can arise from neglecting hydrogen-bonding interactions in simulations. Cross-referencing with empirical data from temperature-dependent studies (e.g., 298–323 K) improves model accuracy .
Q. What strategies mitigate hydrolysis of this compound in aqueous buffers during long-term stability studies?
- Methodological Answer : Stabilize the compound by:
- Adjusting pH to 4–6 (minimizes base-catalyzed ester hydrolysis).
- Using antioxidants (e.g., BHT) to prevent oxidative degradation.
- Storing solutions at 4°C in amber vials to reduce photolytic and thermal effects. Monitor degradation via HPLC with UV detection (λ = 210 nm) .
Q. How does the steric and electronic environment of 1,2-diformate influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing formate groups increase electrophilicity at the carbonyl carbon. Kinetic studies using amine nucleophiles (e.g., benzylamine) in aprotic solvents (e.g., THF) show rate constants 2–3× higher for 1,2-diformate compared to monoesters. Steric hindrance from the 1,2-substitution pattern reduces reactivity with bulky nucleophiles, as evidenced by Hammett plots .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s thermal stability. How should researchers interpret these discrepancies?
- Methodological Answer : Variations in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from differences in:
- Purity : Impurities (e.g., residual catalysts) lower observed stability.
- Analytical methods : Open vs. sealed crucibles in TGA alter vapor pressure and decomposition pathways.
- Atmosphere : Oxidative (air) vs. inert (N) conditions affect degradation rates. Replicate studies under standardized conditions (e.g., ASTM E2550) to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
